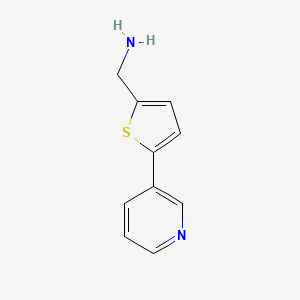

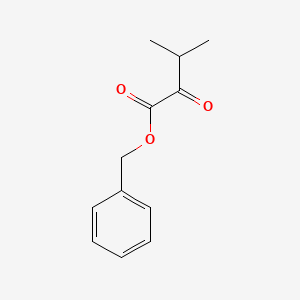

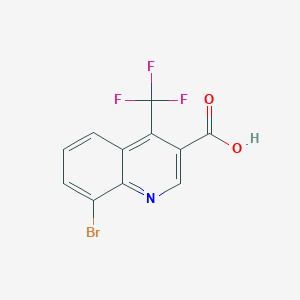

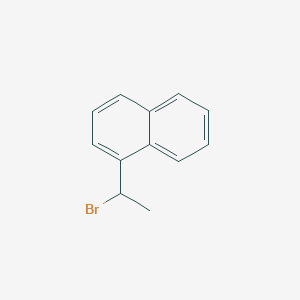

(5-pyridin-3-ylthiophen-2-yl)methanamine

Overview

Description

Mechanism of Action

Target of Action

The primary target of (5-Pyrid-3-ylthien-2-YL)methylamine is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .

Mode of Action

It is known to interact with cytochrome p450 2a6 . The interaction between the compound and its target may result in changes to the metabolic activity of the enzyme .

Biochemical Pathways

Given its interaction with cytochrome p450 2a6, it is likely to influence pathways related to drug metabolism .

Result of Action

Given its interaction with Cytochrome P450 2A6, it may influence the metabolism of certain drugs and other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (5-Pyrid-3-ylthien-2-YL)methylamine. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

(5-Pyrid-3-ylthien-2-YL)methylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of (5-Pyrid-3-ylthien-2-YL)methylamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of pyruvate dehydrogenase, a key enzyme in cellular metabolism . This modulation can lead to changes in the tricarboxylic acid (TCA) cycle, impacting energy production and overall cellular function.

Molecular Mechanism

At the molecular level, (5-Pyrid-3-ylthien-2-YL)methylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its interaction with cytochrome P450 enzymes involves binding to the heme moiety, which can lead to either inhibition or activation of the enzyme’s activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Pyrid-3-ylthien-2-YL)methylamine can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its efficacy . Long-term studies in vitro and in vivo have also indicated that prolonged exposure to (5-Pyrid-3-ylthien-2-YL)methylamine can lead to changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of (5-Pyrid-3-ylthien-2-YL)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of (5-Pyrid-3-ylthien-2-YL)methylamine can cause significant changes in liver enzyme activity, indicating potential hepatotoxicity .

Metabolic Pathways

(5-Pyrid-3-ylthien-2-YL)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of (5-Pyrid-3-ylthien-2-YL)methylamine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been observed that the compound can be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells . This transport can affect the compound’s overall activity and function.

Subcellular Localization

The subcellular localization of (5-Pyrid-3-ylthien-2-YL)methylamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been shown to localize to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

The synthesis of compound 38a involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Formation of the thiophene ring: The thiophene ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the pyridine ring: The pyridine ring is introduced through a coupling reaction with the thiophene ring.

Formation of the methanamine group:

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Compound 38a undergoes various types of chemical reactions, including:

Oxidation: Compound 38a can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Compound 38a has several scientific research applications, including:

Pharmacology: As a potent inhibitor of CYP2A6, compound 38a is used in studies related to drug metabolism and interactions.

Medicinal Chemistry: Compound 38a is studied for its potential therapeutic applications, particularly in the treatment of nicotine addiction and lung cancer.

Biology: In biological research, compound 38a is used to study the effects of CYP2A6 inhibition on cellular processes and pathways.

Industry: In the industrial sector, compound 38a is used in the development of new chemical processes and products.

Comparison with Similar Compounds

Compound 38a is structurally related to nicotine and other inhibitors of CYP2A6. Some similar compounds include:

Compound 38b: Another inhibitor of CYP2A6, with a similar structure and mechanism of action.

Nicotine: A natural alkaloid that is metabolized by CYP2A6. Compound 38a is designed to inhibit the metabolism of nicotine.

Coumarin: A substrate of CYP2A6, often used in studies to evaluate the inhibitory effects of compounds like 38a.

The uniqueness of compound 38a lies in its potent and selective inhibition of CYP2A6, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name |

(5-pyridin-3-ylthiophen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLIGYPHPBLDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(S2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458692 | |

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837376-47-3 | |

| Record name | (5-PYRID-3-YLTHIEN-2-YL)METHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)

![Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1280300.png)